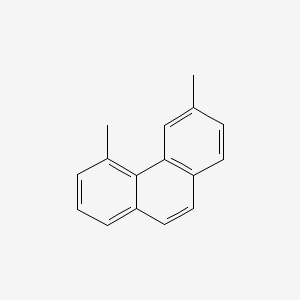

3,5-Dimethylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-5-3-4-12(2)16(14)15(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDFCVITIILLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC(=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187572 | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33954-06-2 | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033954062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dimethylphenanthrene and Its Derivatives

Regiospecific Synthesis Approaches for Dimethylphenanthrenes

The challenge in synthesizing specific dimethylphenanthrene isomers lies in directing the substituents to the desired positions on the phenanthrene (B1679779) core. Modern synthetic strategies offer greater control over this aspect compared to traditional methods.

Palladium-Catalyzed Domino Reactions in Phenanthrene Synthesis

While this specific domino reaction has not been explicitly reported for the synthesis of 3,5-dimethylphenanthrene, its principles can be adapted. By selecting appropriately substituted starting materials, such as a methyl-substituted aryl iodide and a methyl-substituted 2-bromophenylboronic acid, this method could theoretically be tailored to produce various dimethylphenanthrene isomers. The challenge remains in achieving the specific 3,5-substitution pattern, which would depend on the availability of the corresponding precursors.

Further advancements in palladium catalysis include domino sequences that involve C-H/N-H functionalization, which are particularly useful for creating nitrogen-bridged heteroacenes. nih.gov These processes typically involve an initial C-H functionalization followed by a Buchwald-Hartwig coupling. nih.gov Another variation is a palladium-catalyzed domino synthesis of annulated N-heterocycles using a sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.org

Directed Ortho Metalation (DoM) and Remote Metalation (DreM) Strategies for Phenanthrene Synthesis

Directed ortho metalation (DoM) and directed remote metalation (DreM) are highly effective strategies for the regiospecific synthesis of substituted phenanthrenes, including dimethylphenanthrenes. tandfonline.comresearchgate.net These methods provide a significant advantage over classical approaches, which often yield isomeric mixtures that are difficult to separate, especially with meta-substituted precursors. tandfonline.comnih.gov

A combined DoM-Suzuki-Miyaura cross-coupling-DreM sequence has been successfully employed for the gram-scale synthesis of several dimethylphenanthrene isomers, such as 2,3-, 2,7-, 2,6-, and 1,7-dimethylphenanthrene. tandfonline.comtandfonline.com The general approach involves the DoM of an N,N-diethylbenzamide, followed by a Suzuki-Miyaura cross-coupling to form a biphenyl (B1667301) system. A subsequent DreM reaction then facilitates the cyclization to a 9-phenanthrol, which can be converted to the final phenanthrene. tandfonline.com This sequence demonstrates how DoM can be a cornerstone for building complex, regioselectively substituted aromatic compounds. researchgate.net

The key to the regioselectivity of this method is the use of directing groups that guide the metalation to a specific position. acs.org This strategy has also been applied to the synthesis of hydroxylated 1-methylphenanthrenes. acs.orgnih.gov By carefully choosing the starting materials and the sequence of reactions, it is possible to synthesize single isomers of alkylphenanthrenes in high purity, which is crucial for their use as analytical standards in environmental studies. researchgate.net

Below is a table summarizing the synthesis of various dimethylphenanthrenes using the DoM/DreM strategy:

| Target Compound | Key Steps | Overall Yield | Reference |

| 2,3-Dimethylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM, protection/deprotection | Not specified in abstract | tandfonline.comtandfonline.com |

| 2,7-Dimethylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM, protection/deprotection | Not specified in abstract | tandfonline.comtandfonline.com |

| 2,6-Dimethylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM, protection/deprotection | Not specified in abstract | tandfonline.comtandfonline.com |

| 1,7-Dimethylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM, protection/deprotection | Not specified in abstract | tandfonline.comtandfonline.com |

| 7-Ethyl-1-methylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM | 21-36% (for various APs) | researchgate.net |

| 7-tert-Butyl-1-methylphenanthrene | DoM, Suzuki-Miyaura coupling, DreM | 21-36% (for various APs) | researchgate.net |

Photochemical Cyclization Techniques for Phenanthrene Derivative Synthesis

Photochemical cyclization, particularly the Mallory reaction, is a well-established and widely used method for synthesizing phenanthrenes and their derivatives from stilbenes (1,2-diarylethylenes). wikipedia.orgwikipedia.orgacademie-sciences.fr The reaction proceeds via a 6π-electrocyclization of a cis-stilbene (B147466) derivative under UV irradiation to form a dihydrophenanthrene intermediate. nih.govwikipedia.org This intermediate can then aromatize to the phenanthrene product, typically in the presence of an oxidant like iodine or oxygen. wikipedia.orgresearchgate.net

A key advantage of the Mallory reaction is its applicability to a wide range of substituted stilbenes. nih.govresearchgate.net However, the regiochemical outcome can be a limitation. For instance, the photocyclization of a meta-substituted stilbene (B7821643) generally leads to a mixture of 2- and 4-substituted phenanthrenes. nih.gov This lack of selectivity can complicate the synthesis of a specific isomer like this compound, which would require a more targeted approach.

Recent advancements have focused on improving the efficiency and scope of photochemical cyclizations. rsc.orgrsc.org These include the development of novel protocols for the synthesis of functionalized phenanthrenes through the photorearrangement of diarylethenes. rsc.orgrsc.org Additionally, visible-light-triggered photocatalytic processes are being explored for radical cyclizations to construct the phenanthrene core. beilstein-journals.org

The following table outlines the general steps of the Mallory reaction:

| Step | Description | Key Features |

| 1. Isomerization | trans-Stilbene is photochemically converted to cis-stilbene. | This step is reversible, and only the cis-isomer can cyclize. |

| 2. Electrocyclization | The cis-stilbene undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. | This is a key bond-forming step. |

| 3. Aromatization | The dihydrophenanthrene is oxidized to the final phenanthrene product. | Commonly used oxidants include iodine and oxygen. |

Carbene Organocatalytic Tandem Reactions for Phenanthrenequinone (B147406) Derivatives

N-Heterocyclic carbene (NHC) organocatalysis has provided a novel and efficient route to 9,10-phenanthrenequinones, which are oxidized derivatives of phenanthrene. rsc.orgrsc.orgpeeref.com This methodology avoids the need for metal mediators or stoichiometric oxidants, offering a more sustainable synthetic alternative. rsc.orgpeeref.com The reaction typically proceeds as a tandem process, beginning with the NHC-catalyzed formation of a benzoin (B196080) adduct between an aldehyde and an ester. rsc.orgrsc.org This is followed by an annulation reaction, which may involve a radical species, to construct the phenanthrenequinone framework. rsc.orgsorbonne-universite.fr

This organocatalytic approach allows for the rapid assembly of a diverse range of phenanthrenequinone derivatives from simple starting materials. rsc.orgpeeref.com The reaction conditions are generally mild, and the process is compatible with a broad spectrum of functional groups. sorbonne-universite.frsorbonne-universite.fr While the direct synthesis of this compound is not the primary outcome, this method is highly relevant for producing its corresponding 3,5-dimethyl-9,10-phenanthrenequinone derivative, which can then potentially be reduced to the parent hydrocarbon.

The table below summarizes the key aspects of NHC-catalyzed phenanthrenequinone synthesis:

| Catalyst | Substrates | Key Intermediate | Advantages | Reference |

| N-Heterocyclic Carbene (NHC) | Aryl aldehydes and ortho-iodo aromatic esters | Benzoin adduct | Metal-free, oxidant-free, broad substrate scope, high efficiency | rsc.orgrsc.orgsorbonne-universite.frsorbonne-universite.fr |

Synthesis of Substituted Phenanthrene Frameworks

Beyond the synthesis of the basic phenanthrene core, significant effort has been directed towards the creation of more complex, substituted frameworks, such as helically twisted phenanthrenes.

Development of Novel Synthetic Routes to Helically Twisted Phenanthrenes

Helically twisted phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that possess unique chiroptical and electronic properties, making them of interest for applications in materials science and asymmetric catalysis. kyoto-u.ac.jp The synthesis of these molecules is challenging due to the inherent strain in their non-planar structures.

Several strategies have been developed to construct these complex architectures. One approach involves the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes to create sterically hindered 4,5-diarylphenanthrenes. rsc.org This method can also be used to synthesize other multi-substituted phenanthrenes with excellent regioselectivity. rsc.org

Another powerful technique is the photochemical cyclization of stilbene-like precursors to form partially saturated helicenes, followed by a dehydrogenative aromatization to yield the final π-conjugated helical system. kyoto-u.ac.jp This strategy has been used to synthesize homogeneously π-extended helicenes that can be viewed as helically fused oligo-phenanthrenes. kyoto-u.ac.jpnih.gov

More recently, stereospecific annulative π-extension reactions have been developed to create helically twisted nanoribbons. rsc.org These methods often employ pre-existing chiral molecules, such as helicenes, as "molecular wrenches" to control the stereochemistry of the final product. rsc.org The synthesis of sterically hindered phenanthrenes with augmented backbone helicity has also been achieved through the use of internal alkyne substrates in annulation reactions. rsc.org

The development of these synthetic routes is crucial for exploring the structure-property relationships in this unique class of phenanthrene derivatives.

Functionalization Strategies for Phenanthrene Nuclei

The functionalization of the stable, aromatic phenanthrene nucleus is a central theme in the development of novel materials and complex molecules. researchgate.net Modern strategies have moved towards highly regioselective methods, primarily focusing on C-H activation and transition-metal-catalyzed cross-coupling reactions. researchgate.netacs.org

Direct C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical approach to modify the phenanthrene skeleton without the need for pre-functionalized substrates. The regioselectivity of these reactions is a key challenge and is often directed by the catalyst system employed.

K-Region (C9 and C10) Functionalization : The C9 and C10 positions, known as the "K-region," are often the most reactive sites for electrophilic attack and radical reactions. Palladium-catalyzed C-H arylation has been effectively used to functionalize this region. acs.org These reactions can utilize organosilicon compounds as the aryl source in the presence of an oxidant, such as o-chloranil, which is often essential for promoting the reaction. acs.org

Functionalization at Other Positions : Accessing other positions on the phenanthrene core via C-H activation often requires specialized catalytic systems. For example, iridium catalysts have been shown to perform a double C-H activation on phenanthrene to yield a cyclometalated complex involving the C4 and C5 positions. acs.org Additionally, domino reactions employing palladium catalysis can construct 1-amino phenanthrene derivatives through a process involving both ortho- and interannular C-H activation of a biphenyl precursor. rsc.org

Cross-Coupling Reactions

For phenanthrene systems that are pre-functionalized (e.g., with a halogen), transition-metal-catalyzed cross-coupling reactions are the most versatile and widely used methods for introducing new functional groups. beilstein-journals.org These reactions form the cornerstone of synthetic strategies for creating complex phenanthrene derivatives. rsc.org

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is extensively used to form new carbon-carbon bonds by coupling a halogenated phenanthrene with a boronic acid or ester. beilstein-journals.orgnih.gov It is a reliable method for introducing aryl or vinyl substituents.

Sonogashira Coupling : To install alkynyl groups, the palladium-catalyzed Sonogashira coupling of a halo-phenanthrene with a terminal alkyne is the method of choice. beilstein-journals.org This reaction has been used to synthesize a series of BN-phenanthrenes with tunable photophysical properties. beilstein-journals.org

Buchwald-Hartwig Amination : This reaction provides a route to N-aryl or N-alkyl amines by coupling a halogenated phenanthrene with an amine in the presence of a palladium catalyst. beilstein-journals.org

The table below summarizes various functionalization strategies applied to the phenanthrene nucleus.

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Group(s) Introduced | Reference |

| C-H Arylation | Pd catalyst / o-chloranil | K-Region (C9) | Aryl | acs.org |

| Double C-H Activation | Iridium PCP pincer complex | C4, C5 | Iridium complex (cyclometalation) | acs.org |

| Domino C-H Activation/Amination | Pd catalyst / Norbornadiene | C1 | Amino | rsc.org |

| Suzuki Coupling | Pd catalyst | Varies (from halo-precursor) | Aryl | beilstein-journals.orgnih.gov |

| Sonogashira Coupling | Pd catalyst | Varies (from halo-precursor) | Alkynyl | beilstein-journals.org |

| Buchwald-Hartwig Amination | Pd catalyst | Varies (from halo-precursor) | Amino | beilstein-journals.org |

| Domino One-Pot Reaction | Pd(OAc)₂ / Norbornadiene | Multiple | Forms substituted phenanthrene core | beilstein-journals.org |

These advanced synthetic and functionalization methodologies provide chemists with a robust toolkit for the precise construction and tailored modification of this compound and the broader class of phenanthrene-based molecules for diverse applications.

High-Resolution Spectroscopic Investigations

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of aromatic compounds like this compound.

Gas-Phase Infrared Spectroscopy of Dimethylphenanthrenes

Gas-phase infrared (IR) spectroscopy is a powerful tool for studying the vibrational modes of molecules in an environment free from intermolecular interactions. While specific high-resolution gas-phase IR data for this compound is not extensively documented in the literature, studies on other dimethylphenanthrene (DMP) isomers provide a strong framework for understanding its expected spectral features.

Research on atmospherically significant DMPs, such as 1,9-DMP, 2,4-DMP, and 3,9-DMP, has been conducted using gas cells at elevated temperatures (e.g., 110 °C) to achieve sufficient vapor pressure. acs.orgnih.govfigshare.com These spectra, typically recorded in the mid-infrared range (400 to 4000 cm⁻¹), are characterized by a series of absorption bands corresponding to specific vibrational modes. acs.orgnih.govfigshare.com For DMPs, these normal modes in Cₛ symmetry belong to the irreducible representation (55A′ + 29A″). acs.org

The interpretation and unambiguous assignment of these bands are complex. Therefore, experimental spectra are often coupled with theoretical calculations, such as Density Functional Theory (DFT), to predict harmonic and anharmonic frequencies and their corresponding intensities. acs.orgnih.govfigshare.com For instance, the scaled quantum mechanical (SQM) force field analysis method has been successfully used to achieve more accurate assignments for DMP isomers by scaling the force fields rather than the frequencies themselves. nih.govfigshare.com This approach allows for the determination of the potential energy distribution (PED) for each normal mode, clarifying the nature of the vibration at each frequency. nih.govfigshare.com

The only gas-phase IR spectrum for a DMP isomer listed in the NIST IR spectral library is that of 3,6-dimethylphenanthrene (B75243), a close structural analog to this compound. acs.orgnist.gov This spectrum displays characteristic bands for aromatic C-H stretching, methyl C-H stretching, and various bending and skeletal vibrations.

Table 1: Selected Gas-Phase IR Data for 3,6-Dimethylphenanthrene

| Wavenumber (cm⁻¹) | Transmittance | Vibrational Mode (General Assignment) |

| ~3050 | ~0.985 | Aromatic C-H Stretch |

| ~2920 | ~0.980 | Methyl C-H Stretch (Asymmetric) |

| ~2860 | ~0.985 | Methyl C-H Stretch (Symmetric) |

| ~1600 | ~0.995 | C=C Aromatic Ring Stretch |

| ~1450 | ~0.975 | Methyl Bending |

| ~880 | ~0.965 | C-H Out-of-plane Bending |

| ~820 | ~0.960 | C-H Out-of-plane Bending |

Note: Data is estimated from the NIST Gas Phase IR Spectrum for 3,6-dimethylphenanthrene and is for illustrative purposes. nist.gov

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation of Dimethylphenanthrenes

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and arrangement of atoms in a molecule. For dimethylphenanthrenes, ¹H and ¹³C NMR provide definitive information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov

In the ¹H NMR spectrum of a DMP, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly sensitive to their position on the phenanthrene core. The methyl protons appear in the upfield region (δ 2.5-3.0 ppm) as singlets, assuming no coupling with other protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The number of distinct signals reveals the molecule's symmetry. For this compound, which has a plane of symmetry, one would expect fewer than 16 signals. The chemical shifts differentiate between quaternary carbons, protonated aromatic carbons, and methyl carbons.

While a complete, published, and assigned NMR dataset for this compound is scarce, data for isomers like 3,6-dimethylphenanthrene are available and serve as a useful reference. chemicalbook.com For example, in the ¹³C NMR spectrum of 3,6-dimethylphenanthrene, the methyl carbons show a signal around 21-22 ppm, while the various aromatic carbons are spread across the 122-138 ppm range. chemicalbook.com

Table 2: Predicted and Reference NMR Data for Dimethylphenanthrenes

| Nucleus | Compound | Predicted/Observed Chemical Shifts (δ ppm) |

| ¹³C | This compound | Data not readily available in literature. nih.gov |

| ¹³C | 3,6-Dimethylphenanthrene | Aromatic Carbons: ~122-138; Methyl Carbons: ~21.6 chemicalbook.com |

| ¹H | 3,6-Dimethylphenanthrene | Aromatic Protons: ~7.3-8.5; Methyl Protons: ~2.6 chemicalbook.com |

UV-Vis Absorption and Photoluminescence Studies of Phenanthrene Derivatives

The electronic transitions of phenanthrene and its derivatives can be probed using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org

The UV-Vis absorption spectrum of phenanthrene in solution typically shows several bands corresponding to π → π* transitions. The positions and intensities of these bands can be altered by the addition of substituents like methyl groups. These alkyl groups can cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effect. Studies on phenanthrene-containing oligomers and functional materials show that extending the conjugation or altering the electronic nature of substituents significantly impacts the absorption spectra. rsc.orgresearchgate.net

Photoluminescence (fluorescence and phosphorescence) studies reveal the fate of the molecule after it has been electronically excited. Phenanthrene derivatives are known to be fluorescent, and the position and quantum yield of the emission are also sensitive to substitution and the solvent environment.

Quantum Chemical and Computational Modeling

Theoretical calculations are crucial for complementing experimental data, providing a deeper understanding of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the properties of polycyclic aromatic hydrocarbons. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize the molecular geometry (bond lengths and angles) and to calculate the electronic structure (HOMO/LUMO energies, molecular orbitals). acs.orgnih.govfigshare.com

For DMPs, DFT calculations have been essential for assigning vibrational frequencies observed in IR spectra. acs.orgnih.govfigshare.com The calculations can predict the energies of different isomers, their dipole moments, and other electronic properties. The optimized geometry from DFT provides a three-dimensional model of the molecule in its lowest energy state. A computational study on phenanthrene derivatives highlighted how DFT can be used to investigate inter-frontier energy gaps, which are crucial for applications in organic electronics. researchgate.net

Theoretical Studies of Conformational Stability and Isomerism of Dimethylphenanthrenes

Computational chemistry allows for the systematic study of different isomers of a molecule. For dimethylphenanthrenes, there are numerous possible isomers depending on the positions of the two methyl groups on the phenanthrene skeleton.

Theoretical studies can calculate the total electronic energy of each isomer, allowing for a direct comparison of their relative stabilities. It is well-established from computational studies that the non-linear, or "curved," structure of phenanthrene is thermodynamically more stable than its linear isomer, anthracene (B1667546). researchgate.net This principle extends to its derivatives. By calculating the energies of isomers like this compound and 4,5-dimethylphenanthrene (B14150737), their relative thermodynamic stabilities can be predicted. These calculations also account for steric hindrance, such as the potential for steric strain in 4,5-dimethylphenanthrene where the methyl groups are in close proximity in the bay region, which can affect its geometry and stability compared to an isomer like this compound where the methyl groups are more distant.

Crystal Structure Prediction and Landscape Analysis of Dimethylphenanthrenes

The prediction of crystal structures for organic molecules, particularly isomers like dimethylphenanthrenes, is a complex field of computational chemistry. The process involves generating a vast number of potential crystal packing arrangements and then using quantum mechanical calculations to determine their relative energies. The collection of these structures and their corresponding energies is known as the crystal energy landscape.

A notable study on 4,5-dimethylphenanthrene, a different isomer, successfully utilized a crystal structure prediction (CSP) workflow combining the random structure generator, Genarris, and the genetic algorithm, GAtor. chemeo.com This approach was able to identify the experimentally known crystal structure and rank it as the most stable among numerous computer-generated polymorphs. chemeo.com The calculations employed dispersion-inclusive density functional theory (DFT) methods, which are crucial for accurately modeling the non-covalent interactions that govern crystal packing in aromatic hydrocarbons. chemeo.com

For this compound, a similar computational strategy would be necessary. The process would involve:

Generating a diverse set of initial crystal structures: This is often achieved through random packing algorithms or by mining known crystal structures of similar molecules.

Local optimization of structures: Each generated structure is then optimized to a local minimum on the potential energy surface using force fields or, more accurately, DFT calculations.

Ranking of structures: The optimized structures are ranked based on their calculated lattice energies to identify the most likely candidates for the experimentally observable form.

The crystal energy landscape of this compound would reveal the thermodynamically most stable polymorphs and provide insights into the potential for polymorphism, where a compound can exist in multiple crystal forms with different properties. The shape of the molecule and the positions of the methyl groups on the phenanthrene core would significantly influence the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, thereby dictating the final crystal packing.

Table 1: Key Computational Methods in Crystal Structure Prediction

| Method/Tool | Description | Application in Dimethylphenanthrene Studies |

| Genarris | A random structure generator used to create a diverse set of initial crystal packing arrangements. | Utilized in the successful prediction of the 4,5-dimethylphenanthrene crystal structure. chemeo.com |

| GAtor | A genetic algorithm designed to efficiently search the crystal energy landscape for low-energy structures. | Employed in conjunction with Genarris for the crystal structure prediction of 4,5-dimethylphenanthrene. chemeo.com |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure and energy of molecules and solids. | Dispersion-inclusive DFT is essential for accurately ranking the stability of predicted polymorphs. chemeo.com |

Intermolecular Interaction Analysis Via Computational Methods

The ability of planar aromatic molecules to interact with biological macromolecules is a key area of research, with DNA intercalation being a prominent example.

(e.g., DNA Intercalation)

Phenanthrene (B1679779) and its derivatives are known to be potential DNA intercalators. This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Such interactions can lead to significant biological consequences. Computational methods are invaluable for studying these interactions at a molecular level, providing insights that are often difficult to obtain through experimental techniques alone.

Theoretical studies on phenanthrene derivatives have shown that they can bind to DNA, with some exhibiting selectivity for specific base pair sequences, such as A-T or G-C rich regions. nih.govnih.gov These computational investigations typically involve:

Molecular Docking: This method predicts the preferred orientation of the small molecule (the ligand, in this case, 3,5-dimethylphenanthrene) when it binds to the DNA (the receptor). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the this compound-DNA complex over time. This provides information on the stability of the interaction and any conformational changes in both the small molecule and the DNA.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding affinity of the intercalator for DNA.

Environmental Occurrence, Distribution, and Source Apportionment of 3,5 Dimethylphenanthrene

Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices

Accurate detection and quantification of specific PAH isomers like 3,5-dimethylphenanthrene in complex environmental samples, such as soil, water, and air, require sophisticated analytical techniques capable of high sensitivity and selectivity. thermofisher.comuctm.edu

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including PAHs. nih.gov It is frequently used for the determination of PAHs in ambient air and other environmental samples. uctm.eduepa.gov The method combines the powerful separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. nih.gov For trace analysis in complex matrices like atmospheric aerosols, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific ion masses characteristic of the target analytes. uctm.edunih.govresearchgate.net

A significant analytical challenge in PAH analysis is the separation of isomers, which have the same molecular weight but different structures. tandfonline.com Dimethylphenanthrenes (DMPs) exist as a complex mixture of isomers in environmental samples like crude oils and sedimentary rock extracts. tandfonline.com Using standard medium-polarity GC columns, complete resolution is difficult, and several isomers, including potentially this compound, may co-elute. tandfonline.com Furthermore, the mass spectra of these co-eluting isomers can be very similar, complicating individual quantification. tandfonline.com

To overcome these limitations, advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) have become effective. nih.govresearchgate.net GC×GC provides significantly enhanced peak capacity and separation power, allowing for the resolution of complex isomeric mixtures that would otherwise co-elute in a one-dimensional GC system. umanitoba.ca This advanced separation is crucial for the accurate quantification and identification of individual DMP isomers in environmental samples. nih.govumanitoba.ca

High-performance liquid chromatography (HPLC) is another principal analytical tool for the determination of PAHs, particularly for compounds in liquid matrices or for those that are thermally unstable. nih.govnih.gov When coupled with a fluorescence detector (FLD), HPLC offers exceptional sensitivity and selectivity because many PAHs exhibit native fluorescence. hplc.euresearchgate.netnih.gov This method allows for the development of rapid and sensitive screening of PAHs in various samples, including seafood and human hair. researchgate.netnih.gov By programming the detector to switch between optimal excitation and emission wavelengths during the analysis, different PAHs can be detected with high specificity. hplc.eu

The separation of PAH isomers, which is essential for distinguishing compounds like this compound from its other structural variants, remains a challenge for HPLC. nih.govmtc-usa.com The choice of stationary phase (the column) is critical for achieving the desired resolution. mtc-usa.comrsc.org Reversed-phase columns, such as those with a C18 stationary phase, are commonly used and can resolve many of the 16 EPA priority PAHs. researchgate.netrdd.edu.iq However, for challenging isomer separations, specialized columns, such as those with phenyl-based or shape-selective stationary phases (e.g., cholesterol-based), may provide the necessary selectivity to resolve positional isomers. mtc-usa.comnsf.gov

In recent years, ambient mass spectrometry techniques have emerged as powerful tools for the rapid, high-sensitivity, in-situ detection of environmental contaminants, including PAHs. nih.gov These methods minimize or eliminate the need for sample preparation. One such technique, proton transfer reaction mass spectrometry (PTR-MS), when coupled to a particle inlet, can quantitatively detect PAHs in ambient aerosol in real-time. copernicus.org This allows for the monitoring of temporal changes in atmospheric PAH concentrations with high resolution. copernicus.org

Another highly sensitive method is gas chromatography coupled with atmospheric pressure laser ionization (APLI-MS). fao.org APLI is a soft ionization technique that is highly selective for aromatic compounds, resulting in minimal fragmentation and excellent detection limits, often in the femtogram range. fao.org This ultra-high sensitivity makes it an excellent tool for analyzing environmental samples with very low PAH concentrations or when only a small amount of sample is available. fao.org These advanced tools represent the frontier of environmental PAH analysis, providing new capabilities for understanding the occurrence and distribution of specific compounds like this compound.

Identification and Tracing of Environmental Sources

Identifying the origin of PAHs is a key aspect of environmental forensics. The relative distribution of different PAHs, including specific isomers like this compound, can serve as a fingerprint to trace contamination back to its source.

PAHs in the environment originate from two primary types of sources: petrogenic and pyrogenic. nih.gov

Petrogenic PAHs originate from petroleum and its refined products, released through oil spills and seeps. They are formed over geological time under relatively low temperatures and are often characterized by a higher abundance of alkylated PAHs relative to their parent compounds. nih.govresearchgate.net

Pyrogenic PAHs are formed during the high-temperature, incomplete combustion of organic matter, such as fossil fuels (coal, oil, gasoline) and biomass (wood, grass). thermofisher.comresearchgate.net These sources typically produce a PAH profile where the unsubstituted parent compounds are more dominant than their alkylated derivatives. researchgate.net

Diagnostic ratios between the concentrations of specific PAH isomers are widely used to distinguish between these sources. ut.ac.irscielo.brnih.gov These ratios are based on the principle that certain isomers are preferentially formed or are more stable under different temperature and formation conditions. researchgate.net For example, a ratio of Fluoranthene to Pyrene (FLA/PYR) greater than 1.0 is often indicative of pyrogenic sources, while a ratio less than 1.0 suggests petrogenic origins. ut.ac.ir Similarly, ratios of alkylated phenanthrenes to the parent phenanthrene (B1679779) can be powerful indicators.

| Isomer Ratio | Value < 0.4 | Value 0.4 - 0.5 | Value > 0.5 | Source Indication |

|---|---|---|---|---|

| Fluoranthene / (Fluoranthene + Pyrene) | ✓ | Petrogenic scielo.br | ||

| Fluoranthene / (Fluoranthene + Pyrene) | ✓ | Petroleum Combustion scielo.br | ||

| Fluoranthene / (Fluoranthene + Pyrene) | ✓ | Biomass & Coal Combustion scielo.br | ||

| Isomer Ratio | Value < 0.1 | Value > 0.1 | Source Indication | |

| Anthracene (B1667546) / (Anthracene + Phenanthrene) | ✓ | Petrogenic researchgate.net | ||

| Anthracene / (Anthracene + Phenanthrene) | ✓ | Combustion (Pyrogenic) researchgate.net | ||

| Isomer Ratio | Value | Source Indication | ||

| Methylphenanthrenes / Phenanthrene (MP/P) | < 0.4 | Combustion (Pyrogenic) researchgate.net |

The relative concentrations of specific dimethylphenanthrene (DMP) isomers are particularly useful for differentiating between various high-temperature combustion sources. acs.orgcapes.gov.br Research has shown that the isomer patterns of DMPs can distinguish emissions from residential wood combustion from those of mobile sources like vehicles. acs.orgnih.gov

For instance, certain combustion conditions favor the formation of specific DMP isomers. Hot, flaming combustion, such as that in some types of wood stoves, is known to produce high concentrations of phenanthrene and its derivatives. chalmers.se Wildfires are another significant source of pyrogenic PAHs, emitting a complex mixture of parent and alkylated compounds, including dimethylphenanthrenes. nih.gov Studies measuring the flux of PAHs from soil to air during wildfires have detected various DMPs, with specific isomers like 3,6-dimethylphenanthrene (B75243) showing distinct behavior. nih.gov By analyzing the detailed profile of DMP isomers, including this compound, in environmental samples, scientists can trace the contribution of specific combustion activities, such as wood burning or wildfire smoke, to local air pollution. acs.orgnih.gov

Advanced Biological and Biochemical Research on 3,5 Dimethylphenanthrene

Molecular Interactions and Biochemical Pathways

The planar, polycyclic aromatic structure of phenanthrene (B1679779) and its derivatives is a key factor in their interaction with biological macromolecules, most notably deoxyribonucleic acid (DNA). Compounds with planar aromatic ring systems, such as phenanthrene, are known to bind to DNA primarily through intercalation. semanticscholar.org This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. semanticscholar.orgmdpi.com This insertion can cause changes to the DNA structure, such as unwinding and lengthening of the helix, which can interfere with critical cellular processes like DNA replication and transcription. semanticscholar.orgmdpi.com

Theoretical and experimental studies on phenanthrene derivatives have sought to elucidate the specifics of these interactions. Molecular docking analyses have shown that phenanthro-triazine derivatives, for example, can be well-accommodated within DNA, binding through intercalation and stacking interactions. semanticscholar.org Theoretical computations performed on specific phenanthrene derivatives indicate a preference for binding to AT-rich sequences over GC-rich sequences in the DNA strand. nih.gov While direct studies focusing exclusively on 3,5-Dimethylphenanthrene are limited, its structural similarity to other studied phenanthrenes suggests a high likelihood of similar DNA-interacting capabilities. The addition of methyl groups may influence the electronic properties and steric profile of the molecule, potentially altering the strength and specificity of its binding to DNA.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and initiating responses to a wide variety of environmental compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov In its inactive state, the AhR resides in the cytoplasm. youtube.com Upon binding to a ligand like a phenanthrene derivative, the receptor complex translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov This binding event triggers the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1). nih.govyoutube.com

Research has shown that alkylation significantly impacts the potency of phenanthrenes as AhR agonists. A survey of monomethylated phenanthrenes found them to be two to five times more potent than the parent phenanthrene compound in activating the human AhR. nih.gov The position of the methyl group is crucial, with phenanthrenes bearing equatorial methyl groups (at the 1-, 2-, or 3-positions) exhibiting the greatest potency. rsc.org This increased potency of methylated phenanthrenes highlights their potential to more effectively initiate the AhR signaling cascade, which is a key mechanism of toxicity for many PAHs. nih.govrsc.org Activation of AhR is linked to the induction of enzymes that can metabolize these compounds, but it can also lead to a range of toxic responses. youtube.comrsc.org

| Compound | Relative Potency (vs. Phenanthrene) | Reference |

|---|---|---|

| Phenanthrene | 1x | nih.gov |

| Monomethylated Phenanthrenes (general) | 2x - 5x | nih.gov |

| Phenanthrenes with equatorial methyl groups (1-, 2-, or 3- position) | Higher Potency | rsc.org |

| Phenanthrenes with axial methyl groups (4- or 9- position) | Lower Potency | rsc.org |

Biotransformation and Microbial Degradation Pathways

In biological systems such as fish, alkylated PAHs like this compound undergo metabolic transformation, a process critical for their detoxification and elimination but which can also lead to the formation of more toxic intermediates. researchgate.net The metabolism of phenanthrenes in fish is species-specific and results in a variety of metabolites. nih.gov The primary phase I metabolic reactions are catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net

For alkylated phenanthrenes, metabolism can occur via two main pathways: oxidation of the aromatic ring system or oxidation of the aliphatic alkyl side chains. researchgate.net

Aromatic Ring Oxidation: This pathway is similar to that of the parent phenanthrene molecule, leading to the formation of hydroxylated metabolites (OH-PAHs) and dihydrodiols. nih.govresearchgate.net For instance, studies on black rockfish (Sebastes schlegelii) administered 3,6-dimethylphenanthrene (B75243) led to the identification of four distinct mono-hydroxylated metabolites in the bile. researchgate.net

Alkyl Chain Oxidation: This pathway involves the oxidation of the methyl groups, which can ultimately lead to the formation of carboxylic acid groups, producing polycyclic aromatic acids (PAAs). researchgate.net The discovery of PAAs in Atlantic haddock (Melanogrammus aeglefinus) exposed to 1-methylphenanthrene (B47540) and 1,4-dimethylphenanthrene (B1210028) was a significant finding, confirming this metabolic route in fish. nih.gov

The balance between these pathways can be influenced by the degree of alkylation. Evidence suggests that as the alkyl side chain elongates, metabolic oxidation shifts more towards the aliphatic chain at the expense of aromatic ring oxidation. researchgate.net These metabolites are often conjugated in phase II metabolism to form more water-soluble compounds (e.g., glucuronides or sulfates) to facilitate excretion, primarily via bile. researchgate.net

| Parent Compound | Fish Species | Metabolite Class/Examples | Reference |

|---|---|---|---|

| 3,6-Dimethylphenanthrene | Black rockfish (Sebastes schlegelii) | Mono-hydroxylated metabolites | researchgate.net |

| 1,4-Dimethylphenanthrene | Atlantic haddock (Melanogrammus aeglefinus) | Polycyclic Aromatic Acids (PAAs) | nih.gov |

| Phenanthrene | Red drum, Southern flounder | Hydroxylated phenanthrene metabolites | nih.gov |

| Alkylated Phenanthrenes (general) | General fish models | Dihydrodiols, Monohydroxylated compounds | researchgate.net |

Microbial degradation is a key process for the removal of PAHs from the environment. nih.gov A wide variety of bacteria and fungi have demonstrated the ability to use phenanthrene as a sole source of carbon and energy. nih.govmdpi.com While studies specifically isolating organisms that degrade this compound are less common, the established pathways for phenanthrene provide a strong model for its breakdown. Bacterial genera known for phenanthrene degradation include Pseudomonas, Arthrobacter, Acidovorax, Brevibacterium, Sphingobium, and Comamonas. nih.govmdpi.comfrontiersin.org

The degradation typically begins with the action of dioxygenase enzymes, which hydroxylate the aromatic ring. For phenanthrene, this often occurs at the 1,2- or 3,4- positions. nih.gov This leads to the formation of key intermediates such as 1-hydroxy-2-naphthoic acid, which is a common metabolite in both bacterial and fungal degradation pathways. nih.govimrpress.com Further enzymatic steps cleave the rings, leading to the formation of simpler compounds like o-phthalic acid, protocatechuic acid, and salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.gov

Interestingly, some anaerobic degradation pathways of larger PAHs like benzo[a]pyrene (B130552) have been shown to produce alkylated phenanthrenes as intermediates. For example, the degradation of 4,5-dihydropyrene (B1614511) can yield 4,5-dimethylphenanthrene (B14150737), which is then further metabolized. mdpi.com This indicates that microbes possess the enzymatic machinery to process dimethylated phenanthrene structures. The presence of methyl groups may alter the rate and specific pathway of degradation compared to the unsubstituted parent compound.

| Microorganism | Key Intermediates/Pathways | Reference |

|---|---|---|

| Arthrobacter sulphureus RKJ4 | o-Phthalic acid, Protocatechuic acid | nih.gov |

| Brevibacterium sp. HL4 | 1-Hydroxy-2-naphthoic acid, 1-Naphthol, Salicylic acid | nih.gov |

| Pseudomonas sp. DLC-P11 | 1-Hydroxy-2-naphthoic acid, 1-Naphthol, o-Phthalic acid | nih.gov |

| Trichoderma harzianum | 1-Hydroxy-2-naphthoic acid | imrpress.com |

| Various Bacteria | General pathway involves dioxygenase-catalyzed hydroxylation | imrpress.com |

Assessment of Biological Potency in Model Systems (excluding clinical human trial data)

The biological potency of this compound and other alkylated phenanthrenes has been assessed in various non-human model systems, particularly the early life stages of fish, which are sensitive to the toxic effects of PAHs. rsc.orgnih.gov These studies demonstrate that alkylated phenanthrenes can be significantly more toxic than the parent compound, phenanthrene. queensu.ca

In studies using embryos of the Atlantic haddock (Melanogrammus aeglefinus), exposure to a suite of 13 different alkyl-phenanthrenes at their limits of water solubility resulted in significant developmental toxicity. nih.gov All tested compounds induced one or more morphological or functional defects, including:

Decreased body length

Smaller eye area

Shorter jaw length

Increased incidence of body axis deformities

Increased incidence of eye deformities nih.gov

Notably, the profile of these developmental toxicities did not appear to be directly related to the specific position of the alkyl substitution. rsc.orgnih.gov The observed mortality and sublethal effects occurred at concentrations below the expected range for baseline toxicity (narcosis), indicating that these compounds exert their effects through specific mechanisms of action rather than just physical disruption of cell membranes. nih.gov

The mechanisms underlying this toxicity are linked to the compound's physical and chemical properties. For some alkyl-phenanthrenes, the appearance of blue sac disease in medaka (Oryzias latipes) embryos suggests that toxicity is enhanced through the Aryl Hydrocarbon Receptor (AhR) pathway. queensu.ca For others, toxicity may occur through narcosis or, in the presence of UV light, phototoxicity. queensu.ca These studies collectively demonstrate that alkylation increases the biological potency of phenanthrene, leading to significant adverse outcomes in sensitive aquatic model organisms. rsc.orgnih.govqueensu.ca

| Fish Model | Observed Effects | Proposed Mechanism | Reference |

|---|---|---|---|

| Atlantic haddock (Melanogrammus aeglefinus) | Decreased length, smaller eyes, shorter jaw, body/eye deformities | Excess toxicity beyond baseline narcosis | nih.gov |

| Medaka (Oryzias latipes) | Blue sac disease, mortality | AhR pathway enhancement, Narcosis, Phototoxicity | queensu.ca |

| General early life stage fish | Cardiac malformations, organogenesis disruption | Direct effects on cardiac tissue | nih.gov |

Applications and Emerging Research Frontiers for 3,5 Dimethylphenanthrene

Materials Science Applications

The unique photophysical and electronic properties of the phenanthrene (B1679779) nucleus make it a valuable building block in the design of advanced organic materials. Researchers are actively exploring its potential in various optoelectronic applications.

Phenanthrene and its derivatives are recognized for their significant potential in the field of organic electronics, particularly as components in Organic Light-Emitting Diodes (OLEDs). academie-sciences.fr Their inherent photoluminescent and electroluminescent properties have led to extensive studies of these compounds as emitters in OLED devices. academie-sciences.fr The phenanthrene framework is a valuable building block for creating the photoactive polymers essential for these applications. researchgate.net

Research has demonstrated that modifying the phenanthrene structure allows for the tuning of its electronic characteristics. For instance, computational studies using Density Functional Theory (DFT) on various phenanthrene derivatives have shown that their highest occupied molecular orbital (HOMO) energy levels typically range from -5.510 to -6.069 eV, classifying them as p-type organic semiconductors. spast.org This property is critical for facilitating charge transport within an organic electronic device. The calculated band gaps for these derivatives, ranging from 1.28 eV to 3.20 eV, further confirm their status as wide-bandgap organic semiconductors, a key feature for many optoelectronic applications. spast.org

The development of novel phenanthrene-based host materials is a key area of research. By incorporating phenanthrene with other molecular units, such as carbazole (B46965) and electron-deficient moieties, scientists have synthesized new materials for OLEDs. These materials have demonstrated promising performance, with some phenanthrene-hosted green and red OLEDs achieving maximum external quantum efficiencies of 14.3% and 18.2%, respectively.

Table 1: Calculated Optoelectronic Properties of Select Phenanthrene Derivatives

| Derivative Studied | HOMO Energy (eV) | Band Gap (E_g) (eV) | Classification |

| Phenanthrene | -5.877 | 3.20 | Wide-bandgap semiconductor |

| 3,7,8-trimethoxy-1,4-phenanthrenequinone | -6.069 | 1.95 | p-type semiconductor |

| 3,8-dimethoxy-1,4-phenanthrenequinone | -5.992 | 1.84 | p-type semiconductor |

| 1,5,6,7-tetramothoxy phenanthrene-2-ol | -5.510 | 1.28 | p-type semiconductor |

Data sourced from a computational study using Density Functional Theory (B3LYP-D3/6-31++G(d,p)). spast.org

The creation of new organic materials with tailored properties hinges on innovative synthetic methodologies. The phenanthrene scaffold provides a robust foundation for building complex molecules. Various synthetic strategies are employed to produce phenanthrene derivatives for materials science and other fields.

One widely used method is the photocyclization of stilbenes, which is particularly effective for laboratory-scale synthesis. academie-sciences.fr Other techniques include Knoevenagel condensation followed by oxidative photocyclization, which has been used to prepare phenanthrene derivatives bearing cyano groups. academie-sciences.fr A more recent and serendipitous method involves the Diels-Alder reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides. rsc.org This reaction proceeds through the elimination of sulfur dioxide from an intermediate, followed by a 6π-electrocyclization and subsequent aromatization to yield a variety of aryl-fused phenanthrene derivatives. rsc.org Such novel synthetic routes are crucial for expanding the library of available phenanthrene-based materials.

Table 2: Synthetic Methods for Phenanthrene Derivatives

| Method | Description | Application Example | Reference |

| Photocyclization of Stilbenes | A classical and widely used photochemical procedure to form the phenanthrene ring system. | Laboratory-scale synthesis of various phenanthrene derivatives. | academie-sciences.fr |

| Knoevenagel Condensation & Photocyclization | A two-step process involving condensation followed by an oxidative photocyclization. | Preparation of phenanthrene derivatives with cyano group substitutions. | academie-sciences.fr |

| Diels-Alder / Electrocyclization | A reaction between a cyclopentadienone and a benzo[b]thiophene-S,S-dioxide leading to a 6π-electrocyclization. | Assembly of a wide variety of aryl/hetero-aryl fused phenanthrene derivatives. | rsc.org |

Role as Analytical Standards and Reference Materials in Environmental Science

In environmental science, the accurate identification and quantification of pollutants are paramount. Polycyclic aromatic hydrocarbons (PAHs) are a significant class of environmental contaminants often monitored in air, water, and soil. 3,5-Dimethylphenanthrene, as a specific PAH, serves as an important analytical standard and reference material for this purpose.

The fundamental principle of analytical chemistry requires pure, authenticated reference standards for the unambiguous identification and precise measurement of chemicals in environmental samples. nih.gov Without such standards, analytical findings may be inaccurate or merely qualitative. nih.gov this compound is a uniquely identifiable compound with the CAS number 33954-06-2. nih.gov

Regulatory bodies and environmental monitoring agencies track various PAHs. For instance, the U.S. Environmental Protection Agency (EPA) includes isomers of dimethylphenanthrene, such as 3,6-dimethylphenanthrene (B75243) and 4,5-dimethyl-phenanthrene, in their substance registries and analytical method databases. epa.govepa.gov The inclusion of these isomers underscores the environmental relevance of this class of compounds and necessitates the availability of individual isomer standards, including this compound, to differentiate them chromatographically and ensure accurate reporting. The use of a certified reference material for this compound allows laboratories to calibrate their analytical instruments, such as gas chromatograph-mass spectrometers (GC-MS), verify method performance, and ensure the data they produce is reliable and comparable across different studies.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C16H14 | - |

| Molecular Weight | 206.28 | g/mol |

| IUPAC Name | This compound | - |

| CAS Number | 33954-06-2 | - |

| Normal Boiling Point (Tb) | 645.06 | K |

| Normal Melting Point (Tf) | 399.46 | K |

| Octanol/Water Partition Coefficient (logP) | 4.610 | - |

Data sourced from Cheméo and PubChem. nih.govchemeo.com

Future Directions in Phenanthrene Derivative Research

The field of phenanthrene chemistry continues to evolve, with several exciting frontiers for future research. A major thrust remains in the area of organic electronics. While significant progress has been made in developing p-type (hole-transporting) materials from phenanthrene, a key challenge and future direction is the design of high-performing n-type (electron-transporting) polymers. researchgate.net Imide-functionalized phenanthrenes are considered promising candidates for developing these crucial n-type materials, which are essential for creating more efficient and complex organic electronic devices like complementary logic circuits. researchgate.net

The development of more efficient and scalable synthetic methods is another critical research avenue. rsc.org New catalytic systems and reaction pathways will enable the creation of novel phenanthrene derivatives with precisely controlled structures and functionalities that are currently difficult to access. This will, in turn, open up new possibilities for their application not only in materials science but also in medicinal chemistry and other fields.

Furthermore, as computational tools become more powerful, the in silico design of phenanthrene derivatives with targeted optoelectronic and charge transport properties will accelerate the discovery of new high-performance materials. spast.org This synergy between theoretical prediction and experimental synthesis will be a hallmark of future research, leading to the rational design of next-generation organic semiconductors for advanced applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for distinguishing 3,5-dimethylphenanthrene from its isomers in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with isomer-specific reference standards is critical. For example, dimethylphenanthrene indexes (DMPI) such as can resolve isomer ratios . Calibration with certified standards (e.g., 2,6-/3,5-DMP mixtures at 1000 µg/mL in isooctane) ensures accurate quantification .

Q. How can this compound be synthesized in laboratory settings?

- Methodological Answer : While direct synthesis protocols are not detailed in the evidence, analogous routes for related compounds involve catalytic dehydrogenation or condensation. For instance, PdCl₂-catalyzed dehydrogenation of alkylcyclohexenones has been used for 3,5-dimethylphenol synthesis . Similar strategies, adjusted for steric hindrance from methyl groups, may apply. Purity optimization requires fractional crystallization or HPLC, noting challenges in separating structurally similar isomers .

Q. What computational tools are effective for predicting the molecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., MBD or TS methods) can model weak van der Waals interactions, such as methyl-methyl contacts. Tools like GAtor, which employs evolutionary niching to explore sparse energy landscapes, are useful for predicting crystal packing motifs despite steric hindrance .

Advanced Research Questions

Q. How do steric effects and chirality influence the crystal packing efficiency of this compound?

- Methodological Answer : The twisted backbone and methyl groups create steric hindrance, reducing packing efficiency and yielding low-density structures (e.g., ~1.20–1.25 g cm⁻³). Computational studies on 4,5-dimethylphenanthrene show that niching algorithms in GAtor overcome genetic drift to sample narrow energy funnels, a strategy applicable to 3,5-isomer studies . Experimental validation via X-ray diffraction is recommended to resolve discrepancies between predicted and observed polymorphs.

Q. What contradictions arise in quantifying this compound isomer ratios using GC-MS, and how can they be resolved?

- Methodological Answer : Co-elution of isomers (e.g., 3,5- vs. 2,6-DMP) may skew ratios. Using high-resolution GC columns (e.g., 60 m DB-5MS) and tandem MS/MS for fragmentation patterns improves specificity . Cross-referencing with synthetic standards (e.g., Chiron’s 2,6-/3,5-DMP mixture) and statistical factor analysis (e.g., variance >30%) enhances reliability .

Q. How can this compound serve as a biomarker for thermal maturity in petroleum geochemistry?

- Methodological Answer : Isomerization ratios (e.g., ) correlate with thermal exposure. Higher 3,5-DMP abundance relative to less stable isomers (e.g., 1,3-DMP) indicates advanced maturity. Calibrate against vitrinite reflectance data and validate using principal component analysis to account for co-elution artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.